molecular formula C11H14N2 B12543146 4-[Methyl(propan-2-yl)amino]benzonitrile CAS No. 668467-75-2

4-[Methyl(propan-2-yl)amino]benzonitrile

Cat. No.: B12543146
CAS No.: 668467-75-2
M. Wt: 174.24 g/mol
InChI Key: QTCROIHCBSMXEE-UHFFFAOYSA-N
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Description

4-[Methyl(propan-2-yl)amino]benzonitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of benzonitrile, characterized by the presence of a methyl(propan-2-yl)amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Methyl(propan-2-yl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-[Methyl(propan-2-yl)amino]benzylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: 4-[Methyl(propan-2-yl)amino]benzylamine.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-[Methyl(propan-2-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[Methyl(propan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 4-Methyl-2-[(propan-2-yl)amino]benzonitrile
  • 4-{[(Propan-2-yl)amino]methyl}benzonitrile

Comparison: 4-[Methyl(propan-2-yl)amino]benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

668467-75-2

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-[methyl(propan-2-yl)amino]benzonitrile

InChI

InChI=1S/C11H14N2/c1-9(2)13(3)11-6-4-10(8-12)5-7-11/h4-7,9H,1-3H3

InChI Key

QTCROIHCBSMXEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=CC=C(C=C1)C#N

Origin of Product

United States

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